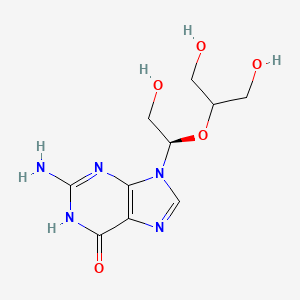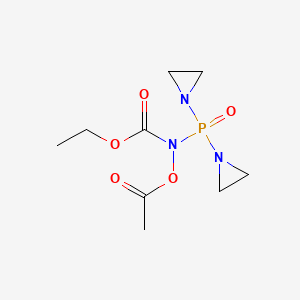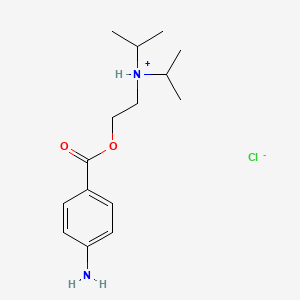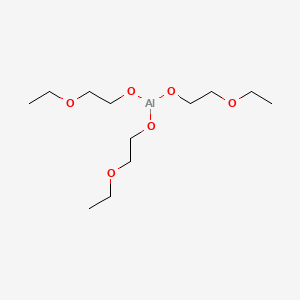
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate is a heterocyclic organic compound with the molecular formula C29H46N2O8 and a molecular weight of 550.684 g/mol . This compound is known for its complex structure, which includes multiple cyclohexane rings and acrylate groups. It is primarily used in experimental and research settings.
Méthodes De Préparation
The synthesis of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves several steps. The key synthetic route includes the reaction of 2-methyl-4,1-cyclohexanediyl amine with methylene diisocyanate, followed by the addition of acrylate groups. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents, is ongoing.
Mécanisme D'action
The mechanism of action of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves its interaction with molecular targets through its reactive functional groups. The acrylate groups can participate in polymerization reactions, forming cross-linked networks. The cyclohexane rings provide structural stability, while the imino and carbonyloxy groups facilitate interactions with various biological molecules .
Comparaison Avec Des Composés Similaires
Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can be compared with similar compounds such as:
Tetraethyl 2,2’-{methylenebis[(2-methyl-4,1-cyclohexanediyl)imino]}disuccinate: This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
1,2-Cyclohexanediol, 4-methyl-1-(1-methylethenyl)-: Another compound with a cyclohexane ring, but with different substituents, resulting in varied reactivity and uses.
The uniqueness of this compound lies in its combination of acrylate groups and cyclohexane rings, which provide both reactivity and structural stability .
Propriétés
Numéro CAS |
56558-21-5 |
|---|---|
Formule moléculaire |
C29H46N2O8 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
1-[[2-methyl-4-[[3-methyl-4-(2-prop-2-enoyloxypropoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoyloxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C29H46N2O8/c1-7-26(32)38-20(5)16-36-28(34)30-24-11-9-22(13-18(24)3)15-23-10-12-25(19(4)14-23)31-29(35)37-17-21(6)39-27(33)8-2/h7-8,18-25H,1-2,9-17H2,3-6H3,(H,30,34)(H,31,35) |
Clé InChI |
QTLJWQYTHWADMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC1NC(=O)OCC(C)OC(=O)C=C)CC2CCC(C(C2)C)NC(=O)OCC(C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)



![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)




![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)


![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)
